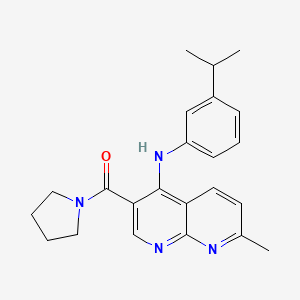
(4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a naphthyridine moiety, which is a nitrogen-containing heterocycle.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule can be influenced by the spatial orientation of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement. Pyrrolidine derivatives generally have good solubility due to the presence of the polar nitrogen atom .Scientific Research Applications
Novel Heterocyclic Systems
- Research by Deady & Devine (2006) explored the creation of novel heterocyclic systems. They conducted Hofmann rearrangement and other reactions on related compounds to yield new heterocycles with potential pharmaceutical applications.
DNA Interaction and Drug Candidates
- A study by Kurt et al. (2020) involved synthesizing Schiff base ligands related to (4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone and examining their DNA binding properties. This research suggests potential applications in drug development.
Synthesis and Stability Studies
- Kobayashi et al. (2011) Kobayashi et al. (2011) researched the synthesis of related compounds, focusing on their stability and reactivity, which is crucial for developing stable pharmaceutical compounds.
Polymerization Catalyst Research
- Kim et al. (2018) Kim et al. (2018) studied the use of related compounds as catalysts in polymer synthesis. Their research contributes to the development of new materials with enhanced properties.
Synthesis and Reactions in Organic Chemistry
- Research by Mcnab & Monahan (1989) focused on synthesizing and studying the reactions of similar compounds. Such studies are fundamental in organic chemistry, leading to the discovery of new reactions and compounds.
Molecular Interaction Studies
- A study by Shim et al. (2002) investigated molecular interactions of related compounds, which is essential for understanding their potential as pharmaceutical agents.
Synthesis and Antimicrobial Evaluation
- Joshi et al. (2010) Joshi et al. (2010) synthesized and evaluated related compounds for antimicrobial activities, contributing to the search for new antimicrobial agents.
Environmental Monitoring
- Borova et al. (2015) Borova et al. (2015) developed methods to detect similar compounds in wastewater, aiding in environmental monitoring and assessment of pharmaceutical pollution.
Chemosensors for Metal Ions
- Gosavi-Mirkute et al. (2017) Gosavi-Mirkute et al. (2017) synthesized and characterized related compounds as chemosensors for metal ions, which can be used in environmental and analytical chemistry.
Future Directions
The design and synthesis of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . This compound, with its combination of a pyrrolidine ring and a naphthyridine moiety, could potentially be a starting point for the development of new therapeutic agents.
properties
IUPAC Name |
[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-7-6-8-18(13-17)26-21-19-10-9-16(3)25-22(19)24-14-20(21)23(28)27-11-4-5-12-27/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQNZGUBROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)


![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)




![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)